2,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide
Description
This compound features a thiazole-5-carboxamide moiety linked to a thiazolo[3,2-a]pyrimidine core. Key structural attributes include:
- Substituents: Methyl groups at positions 2 and 4 on the thiazole ring, and a methyl group at position 7 and an oxo group at position 5 on the fused pyrimidine ring.
The pharmacological relevance of such thiazolo-pyrimidine derivatives is highlighted in pyrimidine-based drug research (e.g., anti-inflammatory, antiviral, and anti-fibrotic applications) .
Properties
IUPAC Name |
2,4-dimethyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c1-6-9(12(19)17-4-5-20-13(17)15-6)16-11(18)10-7(2)14-8(3)21-10/h4-5H,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYJSBTZENPISK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=C(N=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 2,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide is a derivative of thiazole. Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant
Mode of Action
It is known that the substituents on a particular position of the thiazole ring can greatly affect the biological outcomes. The presence of two methyl groups at positions 3 and 7 on the thiazolopyrimidine ring suggests potential lipophilic properties, which could influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of two methyl groups at positions 3 and 7 on the thiazolopyrimidine ring suggests potential lipophilic properties, which could influence the compound’s ADME properties and bioavailability.
Biological Activity
The compound 2,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide (CAS Number: 941878-64-4) belongs to the class of thiazolo-pyrimidine derivatives, which are known for their diverse biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.4 g/mol. The structure includes a thiazole ring fused with a pyrimidine core, contributing to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 941878-64-4 |
| Molecular Formula | C₁₃H₁₂N₄O₂S₂ |
| Molecular Weight | 320.4 g/mol |
Synthesis
The synthesis of this compound typically involves the cyclization of thiazole derivatives with various amines or carboxylic acids. The method includes using polyphosphoric acid for cyclodehydration processes, which has been documented in related thiazolo[3,2-a]pyrimidine studies .
Antimicrobial Activity
Research has shown that thiazolo[3,2-a]pyrimidine derivatives exhibit moderate antimicrobial activity. In comparative studies, compounds similar to 2,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide demonstrated effectiveness against various bacterial strains. For example, derivatives tested against Staphylococcus aureus and Escherichia coli displayed promising results .
Anti-inflammatory and Analgesic Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests potential applications in treating inflammatory diseases .
Anticancer Potential
Thiazolo-pyrimidine derivatives have been investigated for their anticancer properties. Some studies indicate that modifications to the thiazole ring can enhance cytotoxicity against cancer cell lines. The structure–activity relationship (SAR) analysis revealed that specific substitutions increase potency against cancer cells while maintaining low toxicity to normal cells .
Case Studies
- Antimicrobial Evaluation : A study synthesized various thiazolo[3,2-a]pyrimidine derivatives and evaluated their antimicrobial activity. Compounds were tested against standard reference strains, showing moderate to high activity compared to existing antibiotics .
- Anti-inflammatory Assays : In a controlled experiment, the compound was administered to animal models exhibiting inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent .
- Cytotoxicity Tests : Cytotoxicity assays were performed on several cancer cell lines (e.g., HeLa and MCF-7). The results indicated that certain derivatives exhibited selective cytotoxicity, supporting further development as anticancer agents .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler thiazole or pyrimidine derivatives. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization, confirming the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. In studies comparing various derivatives, compounds containing thiazole rings have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have been evaluated for their ability to inhibit bacterial growth effectively. The presence of the thiazole moiety is crucial for enhancing antibacterial properties due to its interaction with bacterial enzymes and cellular components .
Anticancer Activity
The anticancer potential of thiazole derivatives is another area of active research. Compounds similar to 2,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide have been tested against various cancer cell lines. For example, studies have shown that certain thiazole-based compounds can inhibit cell proliferation in breast cancer (MCF7) and other cancer types through mechanisms such as apoptosis induction and cell cycle arrest . The structural features that enhance lipophilicity and receptor binding affinity contribute to their anticancer efficacy.
Pharmaceutical Development
Given its promising biological activities, this compound may serve as a lead structure in drug development targeting infectious diseases and cancer. The ongoing research into its mechanism of action could lead to the formulation of new therapeutic agents.
Agricultural Applications
Thiazole derivatives are also being investigated for their potential use as agrochemicals due to their antimicrobial properties. They may be effective in protecting crops from bacterial infections and fungal diseases, thus improving agricultural productivity.
Case Studies
- Antibacterial Activity Evaluation : A study evaluated the antibacterial efficacy of several thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structural framework exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Ciprofloxacin .
- Anticancer Screening : In vitro studies on thiazole derivatives showed significant growth inhibition in various cancer cell lines. For instance, one derivative demonstrated over 70% growth inhibition against MCF7 cells at specific concentrations, highlighting the potential for further development into anticancer therapies .
Comparison with Similar Compounds
Key Observations :
- Fused rings (e.g., pyrrolo-thiazolo-pyrimidine in ) expand the π-conjugated system, which may enhance binding to aromatic protein pockets but reduce solubility.
2.2 Substituent Effects on Physicochemical Properties
- Lipophilicity : The target compound’s methyl groups (logP ~2.5 estimated) contrast with the phenyl (logP ~3.0) and benzylidene (logP ~4.0) substituents in , suggesting lower hydrophobicity.
- Hydrogen Bonding: The carboxamide group in the target compound and enables hydrogen bonding, critical for target interaction. In contrast, ethyl carboxylate () or cyano groups () may prioritize esterase-mediated metabolism or reactivity.
2.4 Crystallographic and Conformational Analysis
- Target Compound: No crystal data provided, but analogous structures (e.g., ) reveal: Puckered pyrimidine rings (deviation ~0.224 Å from plane) . Intermolecular C–H···O hydrogen bonds forming chains, enhancing crystal stability .
- Dihydro Derivatives (e.g., ): Partial saturation may reduce ring puckering, altering packing efficiency.
2.5 Pharmacological Implications
While direct activity data for the target compound is absent, structural analogs suggest:
- Anti-Fibrotic Potential: Compound 29 () shares the thiazolo-pyrimidine core and carboxamide group, linked to anti-liver fibrosis research.
Q & A
Q. What catalytic systems improve yield in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
